1-(4-Methylbenzoyl)piperidin-4-one
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Overview
Description
1-(4-Methylbenzoyl)piperidin-4-one is an organic compound with the molecular formula C13H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzoyl)piperidin-4-one can be synthesized through several methods. One common approach involves the acylation of piperidin-4-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar acylation techniques. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Methylbenzoyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)piperidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(4-Methylbenzoyl)piperidin-4-one can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the benzoyl group.
4-Benzoylpiperidine: Similar structure but without the methyl group on the benzoyl ring.
N-Benzylpiperidine: Contains a benzyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the 4-methylbenzoyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylbenzoyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-2-4-11(5-3-10)13(16)14-8-6-12(15)7-9-14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXLNAOEXIDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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